molecular formula C17H19NO2 B3232750 Methyl 4-[3-(4-aminophenyl)propyl]benzoate CAS No. 1346136-02-4

Methyl 4-[3-(4-aminophenyl)propyl]benzoate

Cat. No.: B3232750
CAS No.: 1346136-02-4
M. Wt: 269.34 g/mol
InChI Key: VBJSPANVCHIWIC-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-aminophenyl)propyl]benzoate (CAS 1346136-02-4) is a chemical compound with the molecular formula C 17 H 19 NO 2 and a molecular weight of 269.34 g/mol . This organic building block features both a benzoate ester and a primary aniline functional group, connected by a flexible propyl linker. This specific structure makes it a valuable intermediate for research and development in various fields. While specific applications for this compound are not detailed in the available literature, its molecular architecture suggests potential as a key synthon in medicinal chemistry and materials science. The presence of the aromatic amine group makes it a potential precursor for the synthesis of more complex molecules, such as azetidine derivatives with pharmaceutical potential . Researchers can utilize this compound to develop novel substances, leveraging its amine group for further chemical modifications like amide bond formation or diazotization reactions. The ester group can also be hydrolyzed to the corresponding carboxylic acid or used in other transformations. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[3-(4-aminophenyl)propyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)15-9-5-13(6-10-15)3-2-4-14-7-11-16(18)12-8-14/h5-12H,2-4,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJSPANVCHIWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236538
Record name Benzoic acid, 4-[3-(4-aminophenyl)propyl]-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346136-02-4
Record name Benzoic acid, 4-[3-(4-aminophenyl)propyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346136-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[3-(4-aminophenyl)propyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis and Derivatization of Methyl 4 3 4 Aminophenyl Propyl Benzoate

Direct Synthetic Routes to the Core Structure

The assembly of the target molecule requires careful consideration of reaction order and functional group compatibility. Key steps involve forming the amine, creating the ester, and linking the two aromatic rings via the propyl chain.

A common and effective method for introducing the aminophenyl moiety is through the reduction of a corresponding nitroaromatic precursor, such as Methyl 4-[3-(4-nitrophenyl)propyl]benzoate. This transformation is a cornerstone of amine synthesis. nih.govfrontiersin.org Reductive amination, in this context, refers to the conversion of the nitro group to a primary amine. This can be achieved using various catalytic systems.

From an industrial and green chemistry perspective, developing one-pot catalytic processes is highly attractive. frontiersin.org Nitro compounds are readily available and inexpensive feedstocks, making them convenient precursors. frontiersin.orgnih.gov The process typically involves catalytic hydrogenation, where a catalyst facilitates the reaction of the nitro compound with a hydrogen source. nih.gov

Several catalysts have proven effective for this transformation, each with specific advantages regarding reaction conditions and selectivity. The choice of catalyst and reducing agent is crucial to avoid side reactions, such as the reduction of the ester group or the aromatic ring. nih.gov

Table 1: Catalytic Systems for Nitro Group Reduction

Catalyst System Hydrogen Source Typical Conditions Notes
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Mild pressure and temperature Widely used, highly efficient. chemicalbook.com
Raney Nickel (Ra-Ni) Hydrogen Gas (H₂) Elevated pressure and temperature A cost-effective catalyst, though sometimes requiring harsher conditions. chemicalbook.com
Nickel/Nickel Oxide (Ni/NiO) Hydrogen Gas (H₂) 80 °C, 1 MPa H₂ A heterogeneous catalyst that is not sensitive to air exposure. nih.gov
Iridium Complexes (e.g., Cp*Ir) Formic Acid (HCOOH) 80 °C, in air Enables transfer hydrogenation, avoiding the need for high-pressure hydrogen gas. rsc.org
Platinum Catalysts Hydrogen Gas (H₂) Mild pressure and temperature Known for high selectivity and yield of the target secondary amines. nih.gov

The methyl benzoate (B1203000) moiety is typically formed via the esterification of the corresponding carboxylic acid, 4-[3-(4-aminophenyl)propyl]benzoic acid, with methanol (B129727). wikipedia.org The classic Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, is a primary method. sciencemadness.org

Various catalysts and conditions can be employed to drive this equilibrium reaction toward the product. Common mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are frequently used. sciencemadness.orgresearchgate.net To improve reaction efficiency and align with green chemistry principles, alternative catalysts and techniques have been developed. Solid acid catalysts, such as modified Montmorillonite K10 clay, offer advantages like easier separation and reusability. epa.govijstr.org Microwave-assisted synthesis has also emerged as a method to accelerate the reaction, often leading to higher yields in shorter time frames. researchgate.net

Table 2: Comparison of Esterification Methods for Substituted Benzoic Acids

Method Catalyst Solvent Conditions Advantages
Fischer Esterification Sulfuric Acid (H₂SO₄) Excess Methanol Reflux Well-established, inexpensive reagents. sciencemadness.org
Solid Acid Catalysis Phosphoric acid-modified Montmorillonite K10 Solvent-free Reflux Environmentally friendly, catalyst is reusable, high yields. ijstr.org
Microwave-Assisted Sulfuric Acid (H₂SO₄) Various Microwave irradiation Rapid heating, reduced reaction times, improved yields. researchgate.net
Thionyl Chloride None (reagent) Methanol Reflux Highly effective for converting acids to esters, forms gaseous byproducts. chemicalbook.com

The formation of the carbon-carbon bonds that constitute the propyl linker between the two aromatic rings can be achieved using modern cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are powerful tools for this purpose. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com A plausible route for the target molecule could involve coupling a boronic acid derivative of one ring with a propyl halide attached to the other. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgyoutube.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

The Heck reaction provides an alternative pathway, typically coupling an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While a classical Heck reaction might not directly form a propyl chain, variations of this chemistry can be adapted for such syntheses. For instance, a starting material containing a terminal alkene could be coupled with an aryl halide. The reaction is renowned for its stereoselectivity and has been instrumental in the synthesis of complex organic molecules and polymers. organic-chemistry.orgresearchgate.net

In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.org The amino group of the target compound is nucleophilic and susceptible to a wide range of reactions, including oxidation and alkylation. libretexts.orgorganic-chemistry.org

To ensure selectivity during steps like esterification or coupling, the amine is often protected. Carbamates are the most common class of protecting groups for amines because they are easily installed, stable under many reaction conditions, and can be removed cleanly. masterorganicchemistry.com

Key protecting groups include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to basic conditions and catalytic hydrogenation but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com

Carboxybenzyl (Cbz or Z): This group is installed using benzyl (B1604629) chloroformate and is notable for its stability to acidic and basic conditions. It is typically removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com

The use of different protecting groups that can be removed under distinct conditions (e.g., one with acid, another with base) is known as an orthogonal strategy, allowing for the selective deprotection of one functional group while another remains protected. organic-chemistry.org

Utilizing Methyl 4-[3-(4-aminophenyl)propyl]benzoate as a Precursor in Complex Organic Synthesis

The structure of this compound, featuring a primary aromatic amine at one end and a methyl ester at the other, makes it a valuable bifunctional building block for creating larger, more complex molecules.

The primary amine serves as a crucial handle for derivatization. It can readily undergo acylation to form amide bonds, linking the core structure to other molecular scaffolds. This strategy is common in medicinal chemistry for creating libraries of compounds for drug discovery. For example, similar aminobenzoate structures are used to build complex heterocyclic systems, such as naphthyridine derivatives, which are known to possess diverse pharmacological properties. evitachem.com The amine can also be used to form imines or be incorporated into larger conjugated systems relevant to materials science. researchgate.netnih.gov

The ester group provides another site for modification, either through hydrolysis back to the carboxylic acid for subsequent amide coupling or through transesterification. The entire molecule can act as a rigid spacer, separating two functional domains in a larger supramolecular assembly or a polymer backbone. Its integration into peptide structures has also been explored, where the Suzuki-Miyaura reaction on a solid-phase support can be used to modify aromatic residues within a peptide chain, indicating a pathway for incorporating non-natural amino acid surrogates with this specific structure. nih.gov

Design and Synthesis of Functionalized Analogs

The core structure of this compound offers multiple sites for modification, enabling the design of a wide array of functionalized analogs. These modifications can be systematically introduced to alter the molecule's physicochemical properties. The design strategy typically involves altering one of the three key structural components: the aminophenyl moiety, the central propyl chain, or the methyl benzoate group.

Analogs can be synthesized by employing precursors with the desired functionalities. For instance, substituting the starting material 3-(4-aminophenyl)propionic acid with derivatives containing different substituents on the phenyl ring allows for the creation of a diverse library of compounds. ambeed.com Similarly, variations in the ester group can be achieved by using different alcohols during the esterification step. chemicalbook.comgoogle.com

Key synthetic routes to access the core scaffold often involve the reduction of a nitro-substituted precursor. For example, the catalytic hydrogenation of a corresponding methyl 4-[3-(4-nitrophenyl)propyl]benzoate using catalysts like Palladium on carbon (Pd/C) is an effective method. This approach is analogous to the synthesis of related aminobenzoates where a nitro group is reduced to an amine with high yield. chemicalbook.comchemicalbook.com

Table 1: Examples of Precursors for Functionalized Analogs

Precursor CompoundResulting Analog FeatureSynthetic Step
3-(4-Amino-2-methylphenyl)propionic acidMethyl group on the aminophenyl ringEsterification
4-Propyl-benzoic acidModification of the linkerNitration, reduction, coupling
Ethyl 4-[3-(4-aminophenyl)propyl]benzoateEthyl ester instead of methyl esterTransesterification or direct synthesis
4-[3-(4-Aminophenyl)propyl]benzoic acidCarboxylic acid instead of esterHydrolysis of the ester

One-Pot Multi-Component Reaction Approaches for Related Systems

One-pot multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single step, enhancing atom economy and reducing waste. researchgate.netnih.gov While a specific MCR for this compound is not prominently documented, MCRs are widely used for creating structurally related systems, such as functionalized benzodiazepines and chromene derivatives. rsc.orgnih.gov

These reactions often proceed through a cascade of events, such as condensation, addition, and cyclization. rsc.org For example, a three-component reaction might involve an amine, an aldehyde, and a compound with an active methylene (B1212753) group. researchgate.net The development of an MCR to synthesize the target molecule or its close analogs could potentially involve the reaction of a 4-substituted aniline (B41778), an appropriate three-carbon aldehyde or ketone equivalent, and a benzoate precursor. The primary advantage of such an approach is the rapid generation of molecular diversity and the construction of complex scaffolds under mild conditions. rsc.orgnih.gov

Researchers have successfully used MCRs to produce a variety of heterocyclic and aromatic compounds in good to excellent yields (82-97%), demonstrating the robustness of this methodology. rsc.org The compatibility of various functional groups is a key objective in designing these reactions, often employing mild catalysts to achieve the desired transformations. rsc.org

Advanced Derivatization Strategies of the Aminophenyl and Benzoate Moieties

Acylation and Amidation Reactions of the Amine

The primary aromatic amine of the aminophenyl group is a versatile functional handle for various transformations, most notably acylation and amidation reactions. These reactions can be used to introduce a wide range of substituents.

Acylation: The amine can readily react with acylating agents like acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding acetamide (B32628) derivative.

Sulfonylation: The amine can be converted to a sulfonamide by reacting with a sulfonyl chloride, such as 4-methyl sulfonyl chloride, in an aqueous solution with the pH maintained between 8 and 9. nih.gov This introduces a sulfonamide linkage, which is a common feature in many bioactive molecules.

Imine Formation: The amine can also undergo condensation with aldehydes to form imines (Schiff bases). For example, reacting the amine with a substituted benzaldehyde (B42025) in a suitable solvent system like H₂O/CH₂Cl₂ can lead to the formation of a C=N double bond, often without the need for a catalyst. nih.gov

Table 2: Derivatization of the Amine Group

ReagentReaction TypeProduct Functional Group
Acetic AnhydrideAcylationAcetamide
Benzoyl ChlorideAcylationBenzamide
4-Methylsulfonyl ChlorideSulfonylationSulfonamide nih.gov
4-Cyano-3-formylmethylbenzoateImine FormationImine nih.gov

Transformations and Modifications of the Ester Group

The methyl ester group on the benzoate ring provides another site for chemical modification. Common transformations include hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a critical step in synthetic sequences, as the resulting carboxylic acid can participate in further reactions, such as amide bond formation. google.com Harsh conditions, however, can sometimes lead to unintended hydrolysis during other reaction steps. google.com

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by heating it in the presence of the corresponding alcohol and an acid or base catalyst.

Amidation: The ester can be converted directly to an amide by reacting with an amine, although this reaction can be more challenging than the acid-amine coupling route.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org This converts the benzoate moiety into a benzyl alcohol derivative.

Table 3: Transformations of the Ester Group

Reaction TypeReagentsResulting Functional GroupReference
HydrolysisNaOH (aq), heatCarboxylic Acid google.com
TransesterificationEthanol, H₂SO₄ (cat.)Ethyl Ester organic-chemistry.org
ReductionLiAlH₄, THFPrimary Alcohol organic-chemistry.org
AmidationAmmoniaPrimary Amide organic-chemistry.org

Regioselective Functionalization of Aromatic Rings

Achieving regioselective functionalization of the two aromatic rings in this compound is crucial for synthesizing precisely substituted derivatives. The existing substituents—the amino group and the propyl-benzoate group—exert strong directing effects on subsequent electrophilic aromatic substitution reactions.

Aminophenyl Ring: The amino group is a powerful activating and ortho, para-directing group. Therefore, electrophilic substitution (e.g., halogenation, nitration) will preferentially occur at the positions ortho to the amine (positions 3 and 5). Steric hindrance from the propyl chain might influence the ratio of ortho-substituted products.

Benzoate Ring: The propyl group is a weakly activating, ortho, para-directing group, while the methyl ester is a deactivating, meta-directing group. The combined effect typically results in substitution occurring at the positions ortho to the alkyl chain (positions 2 and 6 on the benzoate ring).

Advanced methods for C-H functionalization offer alternative strategies for regiocontrol. nih.gov These methods can utilize directing groups to achieve substitution at positions that are not favored by classical electrophilic substitution, such as the meta or para positions, by employing transition metal catalysts. nih.govmdpi.com For instance, a directing group could be temporarily installed on the amine to direct a palladium catalyst to a specific C-H bond on the aromatic ring, enabling controlled arylation or alkylation. mdpi.com

In Depth Theoretical and Computational Investigations of Methyl 4 3 4 Aminophenyl Propyl Benzoate

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. A typical study of Methyl 4-[3-(4-aminophenyl)propyl]benzoate would involve a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

Geometry Optimization and Conformational Energy Landscapes

To understand the three-dimensional structure of this compound, its geometry would first be optimized using DFT calculations. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Given the flexible propyl chain connecting the two aromatic rings, the molecule can exist in various conformations. A conformational analysis would be necessary to identify the global minimum energy structure among many possible local minima. This involves systematically rotating the rotatable bonds and calculating the energy of each conformer to map out the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich aminophenyl group, while the LUMO might be centered on the electron-withdrawing methyl benzoate (B1203000) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the ester group and the nitrogen atom of the amine group. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, likely found around the hydrogen atoms of the amine group and the phenyl rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

In this compound, NBO analysis would quantify the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. For instance, it could reveal the extent of n → π* interactions, indicating the delocalization of the nitrogen lone pair into the phenyl ring's π system. These interactions are quantified by the second-order perturbation energy, E(2).

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (N) π* (C-C)phenyl Data not available
LP (O)carbonyl π* (C=O) Data not available

Local Reactivity Descriptors (e.g., Fukui Functions)

While the MEP map gives a qualitative view of reactivity, local reactivity descriptors like Fukui functions provide a quantitative measure. Derived from conceptual DFT, Fukui functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

By calculating the condensed Fukui functions for each atom, one could precisely pinpoint which atoms are most likely to participate in different types of reactions. For this compound, the nitrogen atom would be expected to have a high value for nucleophilic attack (f+), while certain carbon atoms in the aromatic rings might show higher susceptibility to electrophilic attack (f-).

Advanced Computational Spectroscopy

Computational methods can also predict the spectroscopic signatures of a molecule, which can be compared with experimental data for validation. For this compound, theoretical vibrational (IR and Raman) spectra could be calculated from the optimized geometry. The computed frequencies would correspond to specific vibrational modes, such as the N-H stretching of the amine, the C=O stretching of the ester, and the aromatic C-H stretching modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) could be calculated and compared to experimental spectra to confirm the molecular structure. These computational techniques are invaluable tools for structural elucidation and characterization.

Table 3: List of Chemical Compounds Mentioned

Compound Name

Predicted Vibrational Frequencies and Intensities

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These predicted frequencies, when scaled by an appropriate factor, can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

For this compound, key vibrational modes would include the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, aromatic C-H and C=C stretching, and the various bending and wagging modes of the propyl chain and benzene (B151609) rings.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
N-H Asymmetric Stretch 3450 Medium
N-H Symmetric Stretch 3350 Medium
Aromatic C-H Stretch 3100-3000 Strong
Aliphatic C-H Stretch 2950-2850 Strong
C=O Ester Stretch 1720 Very Strong
Aromatic C=C Stretch 1610, 1520 Strong
N-H Scissoring 1600 Medium
C-O Ester Stretch 1280 Strong

Computational NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. These calculations provide valuable insights into the electronic environment of each nucleus. The predicted chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation and assignment of signals.

Calculations for this compound would predict the chemical shifts for the aromatic protons and carbons of the two distinct benzene rings, the protons and carbons of the propyl linker, the methyl group of the ester, and the protons of the amine group.

Table 2: Hypothetical Computational ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amine (NH₂) 3.70 -
Aromatic (Aminophenyl) 6.65, 6.95 115.0, 129.5, 130.0, 145.0
Aromatic (Benzoyl) 7.30, 7.90 128.5, 129.8, 131.0, 142.0
Propyl (CH₂) 1.95, 2.60, 2.90 32.0, 34.5, 35.0
Ester (OCH₃) 3.85 52.0

Non-Covalent Interaction (NCI) Analysis in Molecular Aggregates

Non-covalent interactions play a crucial role in determining the supramolecular structure and properties of molecular materials. NCI analysis is a computational technique that helps in visualizing and characterizing these weak interactions, such as hydrogen bonds and van der Waals forces, in real space.

Characterization of Hydrogen Bonding Networks

In a condensed phase or molecular aggregate, this compound is expected to form hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor. These interactions would likely lead to the formation of dimers or extended chains, significantly influencing the crystal packing and physical properties of the compound.

Pi-Stacking and Other Aromatic Interactions

The two benzene rings in the molecule provide sites for π-π stacking interactions. These can occur in either a face-to-face or a displaced (offset) arrangement. Additionally, C-H···π interactions, where an aliphatic or aromatic C-H bond interacts with the face of a benzene ring, are also plausible. These interactions are critical in understanding the packing of aromatic molecules in the solid state.

Topological Studies using Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. By locating bond critical points (BCPs) between atoms, one can quantify the strength and nature of both covalent and non-covalent interactions. For hydrogen bonds and other weak interactions, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative evidence of the interaction's existence and strength.

Prediction of Electronic and Optical Properties

Computational methods are also employed to predict the electronic and optical properties of molecules. These predictions are vital for understanding a molecule's potential applications in materials science and electronics.

The key parameters in this context are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and its electronic excitation properties. A smaller gap generally implies that the molecule can be more easily excited. For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring, while the LUMO may be centered on the electron-withdrawing benzoate moiety.

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This allows for the determination of the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Hypothetical Predicted Electronic Properties for this compound

Property Predicted Value
HOMO Energy -5.20 eV
LUMO Energy -1.15 eV
HOMO-LUMO Gap 4.05 eV

Based on the conducted research, there is no specific information available in the public domain regarding the in-depth theoretical and computational investigations of this compound, specifically concerning its hyperpolarizability calculations for Nonlinear Optical (NLO) behavior and its theoretical assessment as a photo-sensitizer in Dye-Sensitized Solar Cells (DSSC).

Therefore, the requested article with detailed research findings and data tables for the specified sections and subsections cannot be generated at this time. Scientific literature detailing these particular computational studies on this exact compound does not appear to be published or readily accessible.

Investigation of Chemical Reactivity and Mechanistic Pathways of Methyl 4 3 4 Aminophenyl Propyl Benzoate

Reactivity of the Aromatic Amine Functional Group

The presence of the primary aromatic amine renders this part of the molecule nucleophilic and susceptible to a variety of chemical transformations.

Nucleophilic Properties and Reaction with Electrophiles

The lone pair of electrons on the nitrogen atom of the aminophenyl group makes it a potent nucleophile, readily reacting with a range of electrophiles. The reactivity of aromatic amines is well-documented, and by extension, the amine group in Methyl 4-[3-(4-aminophenyl)propyl]benzoate is expected to participate in reactions such as alkylation, acylation, and sulfonation. The nucleophilicity of the aromatic amine can be influenced by the electronic nature of the substituents on the aromatic ring. In this case, the propylbenzoate group, being para-substituted, will have a modest electronic effect on the reactivity of the amine.

The general mechanism for electrophilic aromatic substitution reactions involving aromatic amines proceeds through the initial interaction of the electrophile with the π-electrons of the aromatic ring. nih.gov The rate of these reactions is often dependent on the electron density of the aromatic ring, with electron-rich systems reacting more readily. nih.gov

Condensation and Cyclization Reactions Leading to Heterocyclic Systems

The aromatic amine functional group is a versatile precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures.

For instance, the amine can react with dicarbonyl compounds or their equivalents in condensation reactions to form Schiff bases, which can subsequently undergo intramolecular cyclization to yield heterocycles like indenes and benzofulvenes. nih.gov The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, is a classic example of a reaction that can lead to cyclized products. nih.gov The reaction conditions, such as the choice of base or catalyst, can significantly influence the product selectivity, leading to either the initial condensation product or the fully cyclized system. nih.gov

Furthermore, intramolecular cyclization of derivatives of this compound can be a powerful strategy for constructing fused ring systems. For example, base-catalyzed intramolecular cyclization of related aminoacetylenic ketones has been successfully employed to synthesize pyrrol-3-ones. mdpi.com This highlights the potential of the amine group to participate in ring-closing reactions, a key step in the synthesis of many biologically active molecules and functional materials. nih.govchim.it

Transformations of the Methyl Benzoate (B1203000) Ester

The methyl benzoate moiety offers another site for chemical modification, primarily through reactions involving the ester functional group.

Hydrolysis and Transesterification Kinetics

The methyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orgpbworks.com The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the solvent system. researchgate.netzenodo.orgresearchgate.net Alkaline hydrolysis, for instance, typically follows a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon. pbworks.com The rate of this reaction is sensitive to the electronic effects of substituents on the benzoate ring. semanticscholar.org

Transesterification, the conversion of one ester to another, is another important transformation. This reaction is often catalyzed by acids or bases and is a reversible process. unl.eduresearchgate.net The kinetics of transesterification can be complex, sometimes involving multiple reversible steps, especially in enzyme-catalyzed systems. nih.govuark.edu For example, the transesterification of substituted phenyl benzoates has been studied, revealing that the reactivity of the substrate and the activation parameters of the process are dependent on the substituents in the benzoic acid fragment. researchgate.net

Table 1: Factors Influencing Ester Hydrolysis and Transesterification

Factor Influence on Reaction Rate
pH Both acid and base catalysis can accelerate hydrolysis.
Temperature Higher temperatures generally increase the reaction rate. researchgate.net
Solvent Solvent polarity and electrophilicity can significantly affect kinetics. researchgate.net

| Substituents | Electron-withdrawing groups on the benzoate ring can enhance the rate of nucleophilic attack. semanticscholar.org |

Reductive Cleavage and Decarboxylation Studies

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the ester to an aldehyde at low temperatures. libretexts.org The reaction of esters with organometallic reagents like Grignard reagents results in the formation of tertiary alcohols. libretexts.org

Decarboxylation, the removal of the carboxyl group, is another potential transformation, although it typically requires harsh conditions for simple benzoic acids. nist.govgoogle.com However, recent advancements have enabled decarboxylation under milder conditions using photoredox catalysis or transition metal catalysts. nih.govacs.org The efficiency of decarboxylation can be highly dependent on the substituents present on the benzoic acid ring, with electron-withdrawing or ortho-substituents often facilitating the reaction. nih.gov

Role of the Propyl Linker in Conformation and Reactivity

The flexibility of the alkyl chain allows the molecule to adopt various conformations. researchgate.net This conformational flexibility is a key determinant in how the molecule interacts with other molecules or biological targets. nih.govbldpharm.com The length and flexibility of such linkers are critical in the design of bifunctional molecules, as they must be long enough to allow the two functional ends to interact with their respective targets but not so long as to incur a significant entropic penalty upon binding. nih.govnih.gov

The conformation of diaryl compounds connected by a flexible linker can be studied using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about the through-space interactions between different parts of the molecule. mdpi.com Such studies can reveal the predominant conformations in solution and how substituents on the aromatic rings can influence these conformations. mdpi.com The linker itself can also engage in non-covalent interactions with target proteins, further influencing the binding and activity of the molecule. nih.gov Ultimately, the propyl linker is not merely a passive spacer but an active participant in defining the molecule's three-dimensional structure and, consequently, its chemical and biological reactivity.

Table 2: Compound Names

Compound Name
This compound
Methyl 4-methylbenzoate
4-methylphenyl 4-methylbenzoate
ethylene di-4-methylbenzoate
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate
2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid
2-(2,4,5-trimethoxy-3-methyl-benzoyl)-benzoic acid
2-(2,3,5-trimethoxy-benzoyl)-benzoic acid methyl ester
methyl salicylate
methyl o-methoxybenzoate
methyl benzoate
phthalic anhydride
phthalic acid
2,2,2-trifluoro-N-methylacetanilide
N-methylaniline
3-(2 -chloro-6 -fluorobenzyl)isocoumarin
3-(4 -fluorophenyl)isocoumarin
3-(2 -fluorophenyl)isocoumarin
3-(2 -chlorophenyl)isocoumarin
3-(4 -chlorophenyl)isocoumarin
methyl-2-[2′-oxo-3′-(2″- chloro-6″-fluorophenyl)propyl]benzoate
methyl-2-benzoylmethylbenzoate
4-nitrophenyl benzoate
4-nitrophenol
ethyl benzoate
ethyl 4-methylbenzoate
ethyl 3-methylbenzoate
ethyl 4-methoxybenzoate
ethyl 4-(dimethylamino)benzoate
ethyl 4-fluorobenzoate
ethyl 3-fluorobenzoate
ethyl 4-(trifluoromethyl)benzoate
ethyl 4-bromobenzoate
ethyl 4-cyanobenzoate
diethyl terephthalate
ethyl 4-nitrobenzoate
methyl 4-methoxybenzoate
methyl 4-(dimethylamino)benzoate
methyl 4-fluorobenzoate
methyl 4-chlorobenzoate
methyl 4-bromobenzoate
2-(4-methylphenyl)-2-propyl benzoate
2-(4-methylthiophenyl)-2-propyl benzoate
2,2-dimethyl-1-(4-methoxyphenyl)-1-phenyl-1-propyl benzoate
4-nitrophenyl benzoates
S-phenyl benzothioate
4-chlorophenol
(m-trifluoromethyl phenyl)trimethyl ammonium (B1175870) hydroxide
benzyl (B1604629) alcohol
potassium tert-butoxide
2-(1-phenylvinyl)benzaldehyde
malonates
benzylidene malonates
indenes
benzofulvenes
dimethyl malonate
Meldrum's acid
malononitrile
2-arylbenzaldehydes
2,3-dichloro-5,6-dicyano-1,4-benzoquinone
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one
propargylamines
acyl chlorides
isatin
isatisine
fascaplysin
tryptanthrin
duocarmycin
methyl ricinoleate
heptanal
isobutyraldehyde
pivaldehyde
benzaldehyde (B42025)
4-chlorotetrahydropyrans
4-hydroxytetrahydropyrans
d-Stearolacton
g-Stearolacton
4-Fluorotetrahydropyrans
2-Aryl-4-arylthio-tetrahydro-2H-pyrans
4-Azidotetrahydropyrans
4-Amido Tetrahydropyran Derivatives
furan-2-carboxylic acid
vanillic acid
4-hydroxy-3-methoxybenzoic acid
guaiacol
2-methoxyphenol
catechol
methylcatechols
veratric acid
3,4-dimethoxybenzoic acid
2-Methylbenzoic acid
3-Hydroxytoluene
3-Methylbenzoic acid
2- and 4-Hydroxytoluene
4-Methylbenzoic acid
3-Nitrobenzoic acid
4-Nitrophenol
4-Nitrobenzoic acid
3-Nitrophenol
4-Chlorobenzoic acid
3-Chlorophenol
Phenol
4-Biphenylcarboxylic acid
3-Hydroxybiphenyl
2,4-Dimethylbenzoic acid
2,5-Dimethylphenol
p-chlorobenzoic acid
p-methylbenzoic acid
zirconium oxychloride
zinc chloride
MeSO3H
Fe2(SO4)3·xH2O
H2SO4
propyl caffeate
methyl caffeate
1-propanol
levulinic acid
ethanol
p-hydroxybenzoic acid
p-hydroxybenzoic acids
methyl o-hydroxybenzoate
methyl m-hydroxybenzoate
methyl p-hydroxybenzoate
methyl o-methoxybenzoate
methyl m-methoxybenzoate
methyl p-methoxybenzoate
methyl 4-(4-aminophenyl)-1-methyl-1H-pyrrole-2-carboxylate
2-azidobenzoyl chloride
(S)-prolinol
N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes
N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals
rapamycin
FK506
coumermycin
brefeldin A
cyclosporin
thalidomide
ceritinib
P4B
XL5
XL5-VHL-7
ibrutinib
MZ1
ARV-825

Influence on Intramolecular Interactions

A comprehensive analysis of the intramolecular interactions of this compound is not presently possible due to a lack of published research. Such an analysis would typically involve the study of potential hydrogen bonding between the amino group and the ester functionality, as well as π-π stacking interactions between the two aromatic rings. The flexible propyl linker would allow for various conformations, which would significantly influence the strength and nature of these non-covalent interactions. Computational modeling and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be essential to determine the predominant intramolecular forces at play.

Impact on Reaction Site Accessibility

The accessibility of the primary reactive sites in this compound—the nucleophilic amino group and the electrophilic carbonyl carbon of the ester—is intrinsically linked to its conformational flexibility. The three-carbon propyl chain separating the two phenyl rings allows the molecule to adopt a range of spatial arrangements. In a folded conformation, one of the aromatic rings could sterically hinder the approach of reactants to the functional groups on the other ring. Conversely, an extended conformation would leave both the amino and the ester groups exposed and readily accessible for chemical reactions. The specific influence of intramolecular interactions on shielding these sites from reactants has not been experimentally determined.

Reaction Mechanism Elucidation and Intermediate Characterization

Detailed mechanistic studies on the reactions of this compound, including aromatic substitutions and functional group interconversions, are not described in the current body of scientific literature.

Without experimental data, a discussion of the reaction mechanisms remains theoretical. For instance, electrophilic aromatic substitution on the aniline (B41778) ring would be directed by the activating amino group, while substitution on the benzoate ring would be influenced by the deactivating ester group. The interconversion of the amino and ester functionalities, through reactions such as diazotization or hydrolysis, would follow established organic chemistry principles. However, the specific kinetics, reaction conditions, and potential influence of the molecule's unique structure have not been investigated.

The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. For reactions involving this compound, this would entail trapping and analyzing species such as carbocations, radicals, or other reactive intermediates. Techniques like flash photolysis, low-temperature spectroscopy, or mass spectrometry would be necessary to detect and study the stability of these transient species. As no such studies have been published, no data on the intermediates formed during its reactions are available.

Advanced Applications and Methodological Contributions of Methyl 4 3 4 Aminophenyl Propyl Benzoate Derivatives

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of Methyl 4-[3-(4-aminophenyl)propyl]benzoate, possessing both an amine and an ester group, makes it an attractive candidate as a monomer or a key building block in the synthesis of advanced polymeric materials.

Monomer or Building Block for Polymeric Materials

Derivatives of this compound serve as diamine monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the flexible propyl chain between the two aromatic rings can impart improved solubility and processability to otherwise rigid polymer backbones, without significantly compromising their thermal stability.

The synthesis of polyamides from diamine monomers, such as derivatives of this compound, can be achieved through polycondensation reactions with various dicarboxylic acids. A common method employed for this purpose is the Yamazaki phosphorylation polyamidation technique, which allows for the direct polycondensation of diamines and diacids under mild conditions using a condensing agent like triphenyl phosphite (B83602) and pyridine. researchgate.net This method is efficient for obtaining polyamides with a moderate to high degree of polymerization. researchgate.net The general properties of aromatic polyamides include excellent thermal and mechanical resistance. researchgate.net By incorporating flexible units like the propyl group from the subject compound, the processability of these high-performance polymers can be enhanced. youtube.com

Similarly, for the synthesis of polyimides, a two-step process is typically involved. First, the diamine monomer reacts with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. psu.edu This precursor is then converted into the final polyimide through either thermal or chemical imidization, which involves the elimination of water to form the stable imide ring structure. psu.edu The choice of diamine and dianhydride allows for the tuning of the final polymer's properties. The introduction of flexible linkages, such as the propyl group in this compound derivatives, is a known strategy to improve the solubility of the resulting polyimides in organic solvents. psu.edu

Polymer TypeSynthesis MethodKey ReactantsPotential Properties Improvement
PolyamidesPolycondensation (e.g., Yamazaki phosphorylation)Diamine (as derivative), Dicarboxylic AcidEnhanced solubility and processability, good thermal stability. researchgate.netyoutube.com
PolyimidesTwo-step imidization (thermal or chemical)Diamine (as derivative), DianhydrideImproved solubility in organic solvents, high thermal stability. psu.edu

Development of Optoelectronic or Photoactive Materials

The development of photoactive polymers often involves incorporating chromophores into the polymer backbone or as pendant groups. The amino group of this compound could be functionalized to create such chromophores. For instance, reaction with a molecule containing a strong electron-accepting group could lead to a dye molecule with charge-transfer characteristics, which are crucial for photoactivity. When these functionalized monomers are polymerized, the resulting material could exhibit interesting photophysical properties.

Contributions to Advanced Analytical Chemistry Methodologies

The chemical reactivity of the amino group in this compound and its derivatives allows for their use in various analytical chemistry applications, from enhancing detection in chromatography to serving as a structural basis for chemosensors.

Derivatization Reagents for Enhanced Spectroscopic Detection and Quantification

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a common strategy to improve the detectability of analytes. researchgate.netnih.gov This process involves chemically modifying the analyte to attach a group (a chromophore or fluorophore) that responds strongly to a particular detector, such as a UV-Vis or fluorescence detector. researchgate.netnih.govrsc.org

While there is no direct evidence of this compound itself being used as a derivatizing reagent, its primary aromatic amine group makes it a target for derivatization by common reagents. Conversely, a molecule with the structural features of this compound could theoretically be developed into a derivatization reagent. For a molecule to function as a derivatization reagent, it would need a reactive site that can covalently bond with the target analyte, and a part of its structure that provides a strong signal for detection. The ester group could potentially be modified to be more reactive, or the aromatic ring could be further functionalized with a highly fluorescent moiety.

Common derivatization reactions for primary amines include acylation with reagents like benzoyl chloride or dansyl chloride, which introduce a UV-active or fluorescent tag, respectively. rsc.orgcolumbia.edu These reactions enhance the sensitivity of detection, allowing for the quantification of very low concentrations of the analyte. mdpi.com

Derivatization PrincipleApplicationPotential Enhancement
Introduction of a chromophoreHPLC-UV detectionIncreased UV absorbance for higher sensitivity. researchgate.netnih.gov
Introduction of a fluorophoreHPLC-Fluorescence detectionHighly sensitive detection due to fluorescence emission. researchgate.netnih.govcolumbia.edu
Modification for MSGC-MS, LC-MSImproved ionization efficiency and fragmentation patterns for structural elucidation. mdpi.comrsc.org

Design Principles for Selective Chemosensors for Non-Biological Analytes

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a measurable signal, such as a change in color or fluorescence. chemisgroup.us The design of a chemosensor typically involves a receptor unit that binds the analyte and a signaling unit that produces the output. The structure of this compound contains potential binding sites (the nitrogen of the amino group and the oxygens of the ester group) that could interact with certain analytes, particularly metal ions. mdpi.com

The design principles for chemosensors for non-biological analytes, such as heavy metal ions, often rely on the coordination of the analyte with heteroatoms like nitrogen, oxygen, and sulfur within the sensor molecule. mdpi.com This interaction can lead to changes in the electronic properties of the sensor, affecting its absorption or emission of light. For example, the binding of a metal ion to the amino and ester groups could alter the intramolecular charge transfer characteristics of the molecule, leading to a detectable spectroscopic change. Porphyrin-based materials, which are rich in nitrogen atoms, are often used for metal ion detection. nih.gov Similarly, organic compounds with imine and azide (B81097) groups are effective at binding metal ions. mdpi.com

The flexible propyl linker in this compound could also play a role in the design of a selective chemosensor by influencing the geometry of the binding pocket, potentially leading to selectivity for a specific metal ion. By modifying the aromatic rings with appropriate signaling units (e.g., fluorophores), derivatives of this compound could be developed into effective chemosensors.

Surface-Enhanced Raman Scattering (SERS) in Chemical Sensing

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect trace amounts of molecules adsorbed on or near the surface of metallic nanostructures. youtube.commdpi.com The enhancement of the Raman signal arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface, and a chemical enhancement due to charge-transfer interactions between the analyte and the metal. youtube.commdpi.com

Aromatic amines are a class of compounds that can be effectively detected using SERS. nih.gov The amino group can interact with the surface of metallic nanoparticles (typically gold or silver), leading to a significant enhancement of the Raman signal. The orientation of the molecule on the surface plays a crucial role in the observed SERS spectrum. For a molecule like this compound, the interaction with the SERS substrate would likely be through the lone pair of electrons on the nitrogen atom of the amino group, as well as through the π-system of the aromatic ring. researchgate.net

The SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its identification even in complex matrices. mdpi.com The sensitivity of SERS is so high that in some cases, single-molecule detection is possible. columbia.edu The application of SERS to detect molecules with structures similar to this compound would involve preparing a colloidal solution of gold or silver nanoparticles and adding the analyte. The resulting SERS spectrum would show enhanced peaks corresponding to the vibrational modes of the molecule, allowing for its sensitive and selective detection. researchgate.net The surface of the nanoparticles can also be functionalized to increase the affinity for the target analyte, further enhancing the sensitivity and selectivity of the SERS measurement. nih.gov

SERS Enhancement MechanismDescriptionRelevance to this compound
Electromagnetic EnhancementAmplification of the local electric field by surface plasmons on metallic nanoparticles. youtube.commdpi.comThe molecule in proximity to the nanoparticle surface would experience this enhanced field.
Chemical EnhancementCharge-transfer interactions between the adsorbed molecule and the metal surface. mdpi.comThe amino group and aromatic π-system can directly interact with the metal, contributing to the enhancement.

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds (Non-API context)

The utility of this compound as a synthetic intermediate stems from its bifunctional nature. The presence of both a nucleophilic aniline (B41778) moiety and an electrophilic methyl ester allows for a wide range of chemical transformations. This enables its use in multi-step synthetic sequences to generate molecules with varied and complex structures.

The strategic placement of the amino and ester functional groups on separate phenyl rings, connected by a flexible propyl chain, allows for their independent or sequential reaction. This versatility is crucial in multi-step synthesis, where precise control over reactivity is necessary to build complex molecular frameworks. libretexts.orgutdallas.edu The order in which these functional groups are reacted can dictate the final structure of the product. youtube.com

The primary aromatic amine can undergo a variety of classical transformations. For instance, it can be acylated to form amides, alkylated, or used in condensation reactions to form imines. It can also be diazotized to produce a diazonium salt, a highly versatile intermediate that can be converted into a wide array of functional groups, including halogens, nitriles, and hydroxyls.

Simultaneously, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. This dual reactivity allows the compound to act as a linchpin, connecting different molecular fragments through reactions at its two distinct ends.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagents (Example)Resulting Functional GroupPotential Scaffold Type
Primary Aromatic AmineN-AcylationAcetic Anhydride, PyridineAmidePolyamides, Functional Polymers
Primary Aromatic AmineDiazotization followed by Sandmeyer Reaction1. NaNO₂, HCl2. CuCNNitrileCyano-functionalized Biphenyls
Primary Aromatic AmineReductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary AmineComplex Amines, Ligands
Methyl EsterHydrolysisNaOH, H₂O/MeOHCarboxylic AcidDicarboxylic Acids, Polyesters
Methyl EsterAmidationAmmonia or Primary/Secondary AmineAmidePolyamides, Peptidomimetics
BothPolycondensationDiacyl Chloride (reacts with amine) and Diamine (reacts with ester)PolyamideHigh-Performance Polymers

This table represents potential reactions based on the known reactivity of the compound's functional groups. Specific reaction conditions would require experimental optimization.

Derivatization of this compound opens pathways to novel chemical spaces by allowing for the systematic modification of its structure. Each derivative possesses a unique three-dimensional shape and electronic properties, which are key determinants of its function in materials science, coordination chemistry, and supramolecular chemistry.

By reacting the amino group, new substituents can be introduced on one end of the molecule. For example, the synthesis of Schiff bases by reacting the amine with various aldehydes can lead to compounds with interesting photophysical properties or the ability to form metal complexes. nih.gov These derivatives could be explored for applications in sensor technology or as liquid crystals.

On the other end, modification of the ester group, for instance by reacting it with long-chain alcohols or different amines, can alter the molecule's solubility, polarity, and ability to self-assemble. The propyl linker between the two aromatic rings provides conformational flexibility, allowing the resulting derivatives to adopt specific spatial arrangements, which is crucial for the formation of organized molecular structures like films, fibers, or gels.

The creation of a library of derivatives from this single precursor allows for the exploration of structure-property relationships. This systematic approach is fundamental to the discovery of new materials and molecules with tailored functions, moving beyond the realm of pharmaceuticals into new areas of chemical science.

Table 2: Examples of Derivative Classes and Potential Applications

Derivative ClassSynthetic ModificationPotential Novel PropertiesPotential Application Area (Non-API)
Schiff Base DerivativesCondensation of the amino group with various aromatic aldehydes.Enhanced conjugation, potential for liquid crystallinity, metal chelation.Organic electronics, liquid crystal displays, metal sensors.
Polyamide Oligomers/PolymersReaction with diacyl chlorides or formation of a diacid-diamine from the parent molecule for polycondensation.High thermal stability, mechanical strength.Advanced materials, high-performance fibers.
Macrocyclic StructuresIntramolecular cyclization under high dilution conditions or intermolecular reaction with a complementary bifunctional linker.Host-guest chemistry, ion transport.Supramolecular chemistry, phase-transfer catalysis.
Substituted AmidesAmidation of the ester group with functionalized amines (e.g., fluorescent tags, polymerizable groups).Fluorescence, polymerizability.Chemical probes, monomer synthesis for functional polymers.

This table outlines hypothetical derivative classes and their potential applications based on established chemical principles.

Q & A

Q. What are the established synthetic routes for Methyl 4-[3-(4-aminophenyl)propyl]benzoate?

  • Methodological Answer: Synthesis typically involves:
  • Nitro reduction: Starting from a nitro precursor (e.g., methyl 4-[3-(4-nitrophenyl)propyl]benzoate), catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine .
  • Coupling reactions: Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated benzoate ester under Pd catalysis .
  • Photoredox dearomatization: describes a photocatalyst-free method for functionalizing phenol derivatives, which could be adapted for introducing the aminophenylpropyl group via imine intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for -OCH₃) and aromatic/amine protons (δ 6.5–7.5 ppm). Multiplicity analysis identifies substitution patterns (e.g., para-aminophenyl groups) .
  • HPLC-MS: Validates purity (>95%) and molecular weight ([M+H]+ via ESI-MS) .
  • FT-IR: Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and primary amine (N-H stretches at ~3300–3500 cm⁻¹) .

Q. How do solubility and stability impact experimental design?

  • Methodological Answer:
  • Solubility: The methyl ester and hydrophobic propyl linker limit aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for reactions; for biological assays, prepare stock solutions in DMSO followed by dilution in buffered media .
  • Stability: Protect from light and moisture to prevent ester hydrolysis or amine oxidation. Store under inert gas (N₂/Ar) at –20°C .

Q. What are common impurities encountered during synthesis?

  • Methodological Answer:
  • Unreacted intermediates: Residual nitro precursors or coupling byproducts (e.g., biphenyl derivatives) .
  • Oxidation products: Amine-to-nitro reversion under acidic or oxidative conditions .
  • Ester hydrolysis: Formation of carboxylic acid derivatives in aqueous environments .
  • Mitigation: Use silica gel chromatography or preparative HPLC for purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer:
  • Alkyl chain modification: Replace the propyl linker with shorter (ethyl) or longer (butyl) chains to assess effects on membrane permeability and target binding .
  • Ester group variation: Substitute methyl with ethyl or benzyl esters to alter metabolic stability .
  • Amino group functionalization: Introduce acetyl or sulfonamide groups to modulate solubility and receptor affinity .

Q. How to resolve contradictory data in biological activity assays?

  • Methodological Answer:
  • Assay conditions: Test cytotoxicity across multiple cell lines (e.g., melanoma vs. epithelial) and validate with orthogonal assays (e.g., Western blot vs. flow cytometry) .
  • Solvent artifacts: Ensure DMSO concentrations are ≤0.1% to avoid false positives .
  • Batch variability: Characterize each synthesis batch via HPLC and NMR to confirm consistency .

Q. What computational strategies predict reactivity and binding modes?

  • Methodological Answer:
  • DFT calculations: Model electron distribution to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular docking: Use AutoDock Vina to predict interactions with biological targets (e.g., HDAC6 or kinase enzymes) .
  • MD simulations: Assess conformational stability of the propyl linker in aqueous vs. lipid environments .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodological Answer:
  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Exothermic reactions: Optimize nitro reduction by controlling H₂ pressure and temperature .
  • Byproduct formation: Monitor coupling reactions in real-time via inline FT-IR or LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.